Cas no 1805691-82-0 (2-(3-Bromopropyl)-4-methylbenzonitrile)

2-(3-Bromopropyl)-4-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Bromopropyl)-4-methylbenzonitrile
-
- Inchi: 1S/C11H12BrN/c1-9-4-5-11(8-13)10(7-9)3-2-6-12/h4-5,7H,2-3,6H2,1H3
- InChI Key: SYVQNWXNNVEHMC-UHFFFAOYSA-N
- SMILES: BrCCCC1C(C#N)=CC=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 194
- XLogP3: 3.4
- Topological Polar Surface Area: 23.8
2-(3-Bromopropyl)-4-methylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010008912-250mg |
2-(3-Bromopropyl)-4-methylbenzonitrile |
1805691-82-0 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010008912-500mg |
2-(3-Bromopropyl)-4-methylbenzonitrile |
1805691-82-0 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
Alichem | A010008912-1g |
2-(3-Bromopropyl)-4-methylbenzonitrile |
1805691-82-0 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
2-(3-Bromopropyl)-4-methylbenzonitrile Related Literature
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on 2-(3-Bromopropyl)-4-methylbenzonitrile
Introduction to 2-(3-Bromopropyl)-4-methylbenzonitrile (CAS No. 1805691-82-0)
2-(3-Bromopropyl)-4-methylbenzonitrile, identified by its Chemical Abstracts Service (CAS) number 1805691-82-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of aromatic nitriles, characterized by the presence of a cyano group (-CN) attached to a benzene ring. The substitution pattern, featuring a 3-bromopropyl side chain at the para position relative to the methyl group, imparts unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.
The structural configuration of 2-(3-bromopropyl)-4-methylbenzonitrile positions it as a versatile building block for the development of more complex molecules. The bromine substituent on the propyl chain enhances its reactivity in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks common in drug candidates. Additionally, the methyl group at the ortho position influences the compound's dipole moment and solubility characteristics, making it adaptable for different solvation environments in organic synthesis.
In recent years, the demand for novel intermediates like 2-(3-bromopropyl)-4-methylbenzonitrile has surged due to their applications in medicinal chemistry. Researchers have leveraged its structural features to design molecules with potential therapeutic effects. For instance, derivatives of this compound have been explored as precursors for kinase inhibitors, which play a crucial role in targeting cancer and inflammatory diseases. The cyano group can be further functionalized into amides or carboxylic acids, broadening its utility in drug discovery pipelines.
One of the most compelling aspects of 2-(3-bromopropyl)-4-methylbenzonitrile is its role in heterocyclic chemistry. The benzonitrile core serves as a scaffold for constructing nitrogen-containing heterocycles, which are prevalent in biologically active compounds. By employing palladium-catalyzed reactions, researchers can introduce nitrogen atoms into the benzene ring or onto the propyl side chain, generating scaffolds with enhanced binding affinity to biological targets. This adaptability has made CAS no 1805691-82-0 a preferred choice for medicinal chemists seeking innovative approaches to molecule design.
The synthesis of 2-(3-bromopropyl)-4-methylbenzonitrile typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common synthetic route includes bromination of 4-methylbenzonitrile followed by nucleophilic substitution with 1-bromopropane under basic conditions. This method highlights the compound's synthetic accessibility while maintaining high regioselectivity due to the directing effects of the cyano and methyl groups. Advances in catalytic systems have further refined these processes, improving yields and reducing byproduct formation.
From a computational chemistry perspective, 2-(3-bromopropyl)-4-methylbenzonitrile has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have revealed that the electron-withdrawing nature of the cyano group enhances its binding affinity to proteins by stabilizing transition states during enzyme-substrate interactions. Furthermore, the spatial arrangement of substituents influences conformational dynamics, which is critical for drug-like properties such as solubility and metabolic stability.
In industrial applications, CAS no 1805691-82-0 is utilized in large-scale preparations where cost-efficiency and scalability are paramount. Process chemists have optimized reaction conditions to minimize purification steps while maintaining high purity standards required for pharmaceutical use. Continuous flow chemistry has emerged as an attractive alternative to traditional batch processes, offering improved reproducibility and energy efficiency in synthesizing this intermediate.
The environmental impact of producing and handling 2-(3-bromopropyl)-4-methylbenzonitrile has also been a focus of recent research. Green chemistry principles have guided efforts to develop solvent-free reactions and catalytic systems that reduce waste generation. For example, ionic liquids have been explored as alternatives to traditional organic solvents due to their recyclability and lower environmental footprint. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.
Looking ahead, future research on 2-(3-bromopropyl)-4-methylbenzonitrile is likely to expand into novel applications beyond pharmaceuticals. Its unique structural features make it a promising candidate for materials science applications, such as organic electronics and liquid crystals. Additionally, advancements in biocatalysis may enable enzymatic functionalization of this compound, offering greener synthetic routes with improved selectivity.
In conclusion,2-(3-bromopropyl)-4-methylbenzonitrile (CAS no 1805691-82-0) stands as a cornerstone intermediate in modern chemical synthesis. Its versatility in cross-coupling reactions combined with its adaptability for heterocyclic construction makes it indispensable for drug discovery efforts worldwide. As research continues to uncover new methodologies and applications,this compound will undoubtedly remain at forefront of innovation across multiple scientific disciplines.
1805691-82-0 (2-(3-Bromopropyl)-4-methylbenzonitrile) Related Products
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)




